molecular formula C27H37N5 B3026972 2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine CAS No. 1197879-16-5

2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine

Cat. No. B3026972
CAS RN: 1197879-16-5
M. Wt: 431.6 g/mol
InChI Key: UAMIBPKKKLTAKG-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[4,5-b]pyridine, which is a type of heterocyclic aromatic organic compound . The imidazo[4,5-b]pyridine scaffold has been used in the development of various pharmaceuticals, including nonpeptidic angiotensin II receptor antagonists .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazo[4,5-b]pyridine core is a bicyclic structure containing nitrogen atoms, and the compound also contains a piperazine ring, which is a type of saturated heterocycle containing two nitrogen atoms .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, a key intermediate in the synthesis of potent angiotensin II antagonists, has been synthesized through innovative approaches for industrial-scale production. These syntheses involve conversion of specific precursors to yield the intermediate efficiently, highlighting its importance in developing angiotensin II receptor antagonists (Stucky, Roduit, & Schmidt, 1997).

Antituberculotic Activity

Research has synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, exploring their potential antituberculotic activity. This includes a range of compounds synthesized through various chemical reactions and tested for their effectiveness against tuberculosis (Bukowski & Janowiec, 1996).

Fluorescent Properties and Photophysical Studies

Studies have investigated the fluorescent properties of N,N-dimethyl-4-(4-methyl-4H-imidazo[4,5-b]pyridin-2-yl)benzenamine and related compounds, providing insights into the mechanism of protic solvent-induced dual fluorescence. This research is significant for understanding the photophysical behavior of these compounds (Mishra et al., 2013).

Antimycobacterial Properties

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized, showing significant antimycobacterial activity. These compounds demonstrate potential as therapeutic agents against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).

Melatonin Receptor Ligands

A novel class of imidazo[1,2-a]pyridines has been synthesized, serving as melatonin receptor ligands. These compounds show promising affinities and selectivity for MT(1) and MT(2) melatonin receptors, indicating their potential in therapeutics (El Kazzouli et al., 2011).

Future Directions

The imidazo[4,5-b]pyridine scaffold is a promising area of research in medicinal chemistry, and derivatives of this compound could potentially have interesting biological activities. Future research could involve synthesizing this compound and testing its biological activity, as well as exploring other potential modifications to the imidazo[4,5-b]pyridine core .

properties

IUPAC Name

2-ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5/c1-6-25-29-26-21(4)18-22(5)28-27(26)32(25)19-24-11-9-23(10-12-24)8-7-13-30-14-16-31(17-15-30)20(2)3/h7-12,18,20H,6,13-17,19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMIBPKKKLTAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C=CCN4CCN(CC4)C(C)C)N=C(C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine
Reactant of Route 3
2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine
Reactant of Route 4
2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine
Reactant of Route 5
2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine
Reactant of Route 6
2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine

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